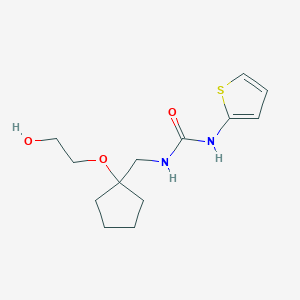
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it could be an effective therapy for a variety of cancer types.
科学的研究の応用
Acetylcholinesterase Inhibitors
A study by Vidaluc et al. (1995) focused on the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility.
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) identified 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea (1) as a hit for neuropeptide Y5 (NPY5) receptor antagonism. They optimized this lead for in vitro potency, altering stereochemistry, the phenylethyl segment, the urea portion, and the 4-phenoxyphenyl group.
Hydrophilicity Studies
Koga et al. (2011) developed a methodology for determining the hydrophobicity/hydrophilicity indices of various solutes, including tetramethyl urea. Their research suggests that methyl groups attached to an N atom do not promote hydrophobicity but enhance hydrophilicity.
Oligonucleotide Synthesis
Grajkowski et al. (2001) synthesized 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite 1 for solid-phase synthesis of oligonucleotides. This compound offers a cost-efficient option for therapeutic oligonucleotide preparation, simplifying postsynthesis processing.
Fluorescent Probe for Al3+ Detection
Wang et al. (2017) designed a novel fluorescent sensor, 1-((2-hydroxynaphthalen-1-yl)methylene)urea (ocn), for selective and sensitive detection of Al3+ in living cells.
Synthesis of Acyclic Nucleoside Analogues
Harnden et al. (1990) described syntheses of 1-(hydroxyalkoxy)pyrimidines as acyclic nucleoside analogues. These compounds were obtained by cyclizing appropriately functionalized ureas.
Antimicrobial Activity
Reddy et al. (2003) synthesized N-Substituted N'-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas and evaluated their antifungal and antibacterial activity.
特性
IUPAC Name |
1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-7-8-18-13(5-1-2-6-13)10-14-12(17)15-11-4-3-9-19-11/h3-4,9,16H,1-2,5-8,10H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIRLWFAVILQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
![7-chloro-N,N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2947431.png)
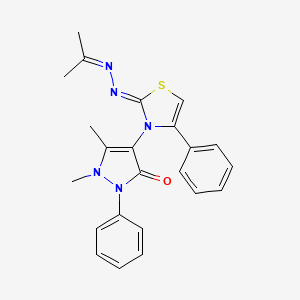
![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)
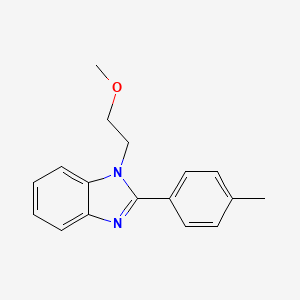
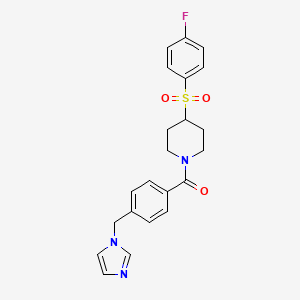
![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)
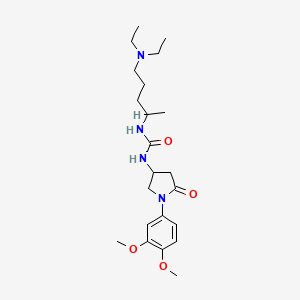
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)
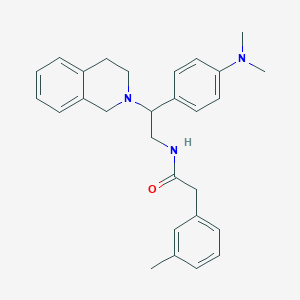
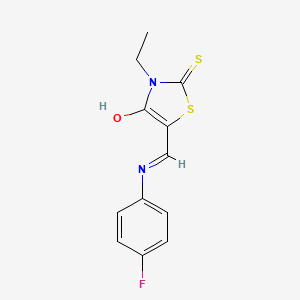
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B2947449.png)
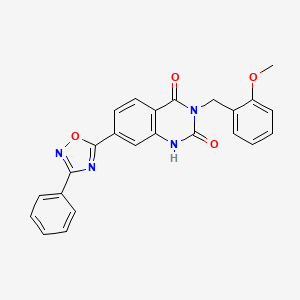
![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)